Welcome to the BenchChem Online Store!
molecular formula C13H25N3O4 B1376241 Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate acetate CAS No. 1082950-23-9

Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate acetate

Cat. No. B1376241
M. Wt: 287.36 g/mol
InChI Key: BXAWPZRUJPOEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08093383B2

Procedure details

Add 10% Pd/C (0.079 g; 37.12 μmoles) to 4-(N-Hydroxycarbamimidoyl)-piperidine-1-carboxylic acid tert-butyl ester (805 mg; 1.00 equiv; 3.31 mmoles) in acetic acid (15 mL; 261.77 mmoles) and acetic acid anhydride (0.5 mL; 5.29 mmoles). Hydrogenate at room temperature for 7 hr at 20 PSI. Purge flask with nitrogen to provide 1.2 g of a foam. Triturate with acetonitrile and filter to provide 270 mg (28%) of the product as a white solid.
Quantity
805 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.079 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14](=[NH:17])[NH:15]O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[C:18]([OH:21])(=[O:20])[CH3:19].C(OC(=O)C)(=O)C>[Pd]>[C:18]([OH:21])(=[O:20])[CH3:19].[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14](=[NH:15])[NH2:17])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:4.5|

Inputs

Step One
Name
Quantity
805 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(NO)=N
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.079 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purge flask with nitrogen

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C)(=O)O.C(C)(C)(C)OC(=O)N1CCC(CC1)C(N)=N
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 126.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.